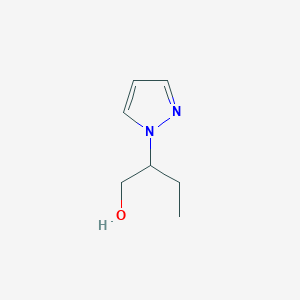![molecular formula C17H16N2O B1344516 2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 899360-89-5](/img/structure/B1344516.png)
2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde” is a complex organic compound. It is derived from pyridine-3-carbaldehyde, also known as nicotinaldehyde . Pyridine-3-carbaldehyde is a colorless liquid that is routinely available commercially . It can be produced from nicotinonitrile .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. A series of ligands derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde were synthesized . The synthesis process involves the formation of Schiff bases .
Molecular Structure Analysis
The molecular structure of this compound is complex and involves various functional groups. The 1H NMR spectrum (DMSO-d6), δ, ppm: 9.94 s (1H, CHO), 9.50 d (1H, Py), 7.83 d (1H, Py), 7.74 d (2H, C 6 H 4), 7.68 t (1H, Py), 7.30 d (2H, C 6 H 4), 7.26 t (1H, Py), 2.33 s (3H, CH 3). The 13C NMR spectrum (DMSO-d6), δ C, ppm: 179.03, 156.67, 146.92, 139.33, 130.89, 129.45 (2C), 129.33 (2C), 129.29, 128.09, 119.85, 116.98, 115.74, 20.79 .
Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, it forms complexes with copper (II) salts, namely Cu (CH 3 COO) 2, CuSO 4, Cu (NO 3) 2 and CuCl 2 . These complexes possess excellent catalytic activities for the oxidation of catechol to o-quinone .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are determined by its molecular structure. It is a white solid with a melting point of 167°C .
Applications De Recherche Scientifique
Synthesis Techniques
Research into the synthesis of imidazo[1,2-a]pyridines highlights innovative methodologies, such as water-mediated hydroamination and silver-catalyzed aminooxygenation, which facilitate the production of imidazo[1,2-a]pyridine-3-carbaldehydes under environmentally friendly conditions (Darapaneni Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013). These techniques offer moderate to good yields, underscoring their potential for large-scale synthesis.
Catalytic Activities
A study on the catalytic activities of imidazo[1,2-a]pyridine derivatives revealed their efficacy in oxidizing catechol to o-quinone, demonstrating the influence of ligands, transition metals, and other parameters on the oxidation rate (R. Saddik et al., 2012). This research suggests the potential of these compounds in industrial oxidation processes and environmental applications.
Fluorescent Molecular Rotors
The development of fluorescent molecular rotors based on 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde showcases their application in viscosity sensing. These compounds exhibit significant fluorescence intensity enhancement in viscous environments, which could be leveraged in biological imaging and molecular diagnostics (S. D. Jadhav & N. Sekar, 2017).
Antimicrobial Activities
Research on pyrimidine derivatives synthesized from 3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol and related compounds shows promising antimicrobial properties. These studies highlight the potential of imidazo[1,2-a]pyridine derivatives in developing new antimicrobial agents, which could address the growing concern of antibiotic resistance (Chetan C. Rathod & M. Solanki, 2018).
Mécanisme D'action
Propriétés
IUPAC Name |
2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-3-13-4-6-14(7-5-13)17-15(11-20)19-9-8-12(2)10-16(19)18-17/h4-11H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCFTPNMNKFMBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(N3C=CC(=CC3=N2)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[ethyl(methyl)amino]butanoate](/img/structure/B1344435.png)
![2-[(5-Tert-butyl-1,3-benzoxazol-2-yl)thio]acetamide](/img/structure/B1344436.png)

![3-(aminomethyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B1344442.png)
![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B1344443.png)
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-propylbenzamide](/img/structure/B1344446.png)


![3-[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid](/img/structure/B1344449.png)


![(2E)-3-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]-acrylic acid](/img/structure/B1344458.png)
![4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid](/img/structure/B1344461.png)
![(2E)-3-{4-Methoxy-3-[(2,2,2-trifluoroethoxy)-methyl]phenyl}acrylic acid](/img/structure/B1344462.png)